potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate
CAS No.:
Cat. No.: VC13546461
Molecular Formula: C9H16BF3KNO2
Molecular Weight: 277.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16BF3KNO2 |
|---|---|
| Molecular Weight | 277.14 g/mol |
| IUPAC Name | potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]boranuide |
| Standard InChI | InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 |
| Standard InChI Key | RFYIUAKJQXQXST-UHFFFAOYSA-N |
| SMILES | [B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Molecular Structure and Characterization
The compound features a Boc-protected azetidine ring with a methyltrifluoroborate substituent at the 3-position. The azetidine ring (C₃H₆N) is a four-membered saturated heterocycle, while the Boc group [(C(CH₃)₃)OCO-] provides steric protection to the nitrogen atom, enhancing stability during synthetic transformations . The trifluoroborate moiety (BF₃K) confers improved hydrolytic stability compared to boronic acids, making the compound suitable for prolonged storage and diverse reaction conditions .
Key Structural Features:
-
Azetidine Core: Imparts conformational strain, favoring reactivity in ring-opening and cross-coupling reactions .
-
Boc Protection: Prevents undesired side reactions at the nitrogen during synthesis.
-
Trifluoroborate Group: Enhances stability and solubility in polar aprotic solvents like THF or DMF .
Spectroscopic characterization typically involves:
-
¹H/¹³C NMR: Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and azetidine protons (δ ~3.0–4.0 ppm).
-
¹¹B NMR: A singlet near δ −3 ppm confirms the trifluoroborate structure .
Synthesis Pathways
Strain-Release Homologation
Azetidine derivatives are synthesized via strain-release-driven homologation of boronic esters. Azabicyclo[1.1.0]butane, a highly strained bicyclic amine, reacts with boronic esters under basic conditions to form boronate complexes. Subsequent protonation induces 1,2-migration, relieving ring strain and yielding azetidines . For example:
This method achieves complete stereospecificity and accommodates primary, secondary, and tertiary boronic esters .
Copper-Catalyzed Borylation
An alternative route involves copper-catalyzed borylation of halogenated azetidines. For instance, N-Boc-3-bromoazetidine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of CuCl and a ligand (e.g., Xantphos), yielding the trifluoroborate after treatment with KHF₂ :
This method is scalable and avoids phosphine oxide byproducts through the use of polystyrene-supported triphenylphosphine .
Physical and Chemical Properties
Notes:
-
The molecular weight discrepancy (276.9 vs. 285 g/mol) may arise from hydration or measurement误差 .
-
The compound decomposes in aqueous acidic or basic conditions, releasing BF₃ .
Reactivity and Mechanistic Insights
Suzuki-Miyaura Coupling
The trifluoroborate group participates in palladium-catalyzed cross-couplings with aryl halides. The mechanism involves:
-
Transmetallation: Transfer of the azetidinylmethyl group to Pd(II).
-
Reductive Elimination: Formation of a C–C bond between the azetidine and aryl partner .
Example:
Minisci Reactions
Under radical conditions, the compound adds to electron-deficient heteroarenes (e.g., quinolines). Manganese(III) acetate or potassium persulfate generates radicals that attack the azetidine’s α-C–H bonds, enabling functionalization :
Applications in Medicinal Chemistry
Drug Intermediate Synthesis
The compound is a key intermediate in synthesizing cobimetinib, a MEK inhibitor for melanoma therapy. A streamlined route involves:
-
Homologation: Strain-release reaction with piperidyl boronic ester .
-
Oxidation/Deprotection: Final steps to yield the active pharmaceutical ingredient .
Conformational Restriction
Azetidines impose rigid geometries on drug molecules, improving target binding and metabolic stability. For example, replacing piperidine with azetidine in kinase inhibitors reduces off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume